1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene

Dendrimer core Crosslink density Multivalent scaffold

Sourcing a hexafunctional carbosilane core for divergent dendrimer synthesis often requires multi-step custom synthesis with inconsistent stoichiometry. This compound provides 12 reactive Si-Cl bonds per molecule in a single, crystalline G0 building block. - Enables simultaneous six-arm growth via a single Grignard step (ethynyl derivative yield: 96.1%). - High melting point (165-175 °C) allows solid-state blending incompatible with low-melting difunctional silanes. - Quantitatively derivatizable (benzyl yield: 98.8%), ensuring narrow molecular weight distributions in star polymers.

Molecular Formula C24H42Cl12Si6
Molecular Weight 924.5 g/mol
CAS No. 194933-15-8
Cat. No. B061851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
CAS194933-15-8
Molecular FormulaC24H42Cl12Si6
Molecular Weight924.5 g/mol
Structural Identifiers
SMILESC[Si](CCC1=C(C(=C(C(=C1CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C24H42Cl12Si6/c1-37(25,26)13-7-19-20(8-14-38(2,27)28)22(10-16-40(4,31)32)24(12-18-42(6,35)36)23(11-17-41(5,33)34)21(19)9-15-39(3,29)30/h7-18H2,1-6H3
InChIKeyZRACHDWEPBOVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexakis[(methyldichlorosilyl)ethyl]benzene: Core Properties


1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene (CAS 194933-15-8) is a hexafunctionalized carbosilane core bearing six methyldichlorosilyl-terminated ethyl arms on a central benzene ring, providing a total of 12 reactive Si–Cl bonds per molecule [1]. Its molecular formula is C24H42Cl12Si6 with a molecular weight of 924.5 g/mol . The compound is obtained as colorless needlelike crystals after recrystallization from THF (mp 218–220 °C) and exhibits high molecular symmetry [1]. It is classified as hydrolytic sensitivity level 8, reacting rapidly with moisture, water, and protic solvents . This compound serves as a versatile precursor for dendrimer construction, star polymer synthesis, and surface functionalization scaffolds [1].

Hexafunctional core for dendrimer and star polymer synthesis
High-crosslink-density siloxane network formulation
Multi-functional surface grafting scaffold for oxide substrates

Why a Hexafunctional Si–Cl Core Is Irreplaceable


Substituting this compound with a difunctional linker such as 1,2-bis(methyldichlorosilyl)ethane or a trifunctional core like 1,3,5-tris[2-(trichlorosilyl)ethyl]benzene results in a fundamental change in the density and spatial distribution of reactive sites. The target compound provides 12 Si–Cl bonds arranged in a precise, star-shaped topology around a planar benzene scaffold, enabling the construction of six-arm dendrimers or crosslinked networks with uniform branch multiplicity. Lower-functionality analogs yield fewer arm numbers (2–3 arms) and cannot replicate the same network architecture or dendrimer generation growth rate [1]. Moreover, the hexafunctional core enables single-step derivatization of all six sites simultaneously, whereas multi-step sequential functionalization of lower-functionality cores introduces additional synthetic complexity and potential for incomplete conversion [1].

Lower site density and branch multiplicity
Difunctional or trifunctional silanes offer only 4–6 reactive Si–Cl bonds, which may not support six-arm dendritic architecture or uniform crosslink density.
Topology mismatch with lower-functionality cores
Tri- or tetra-substituted benzene cores generate regional isomer mixtures and cannot replicate the star-shaped, symmetrical arm arrangement required for consistent dendrimer growth.
Sequential functionalization risk
Stepwise derivatization of lower-functionality cores introduces conversion inefficiencies and incomplete substitution, potentially compromising product uniformity in multi-generation syntheses.

Differentiation Evidence Against Closest Analogs


Higher Reactive Si–Cl Bond Density vs. Difunctional Linker

The target compound carries 12 reactive Si–Cl bonds per molecule (six methyldichlorosilyl groups × 2 Cl each), compared to only 4 Si–Cl bonds in the widely used difunctional chain extender 1,2-bis(methyldichlorosilyl)ethane [1]. This corresponds to a 3-fold higher reactive bond density. In the context of siloxane network formation, the hexafunctional core generates a percolation threshold at significantly lower molar incorporation than difunctional linkers, enabling higher crosslink density at equivalent loading [2].

Reactive bond density
Head-to-head
12 Si–Cl bonds vs. 4 (difunctional linker); 3-fold higher
Supports higher crosslink density at lower core loading
Based on molecular formula analysis; network theory context
Dendrimer core Crosslink density Multivalent scaffold

Superior One-Step Hexaalkylation Synthetic Yield

The target compound is synthesized in a single-step Friedel–Crafts alkylation of benzene with dichloromethylvinylsilane in the presence of AlCl₃ at room temperature, giving the hexakis product in 56% isolated yield [1]. In contrast, the synthesis of structurally analogous hexaisopropylbenzene via trimerization of diisopropylacetylene proceeds in only 3.1% yield due to severe steric congestion around the benzene ring [1]. The 18-fold higher yield for the silyl-containing hexaalkylated benzene reflects the less sterically demanding nature of the vinylsilane alkylating agent, making this compound the most synthetically accessible hexafunctional benzene scaffold reported to date [1].

Hexaalkylation yield
Reported
56% one-step Friedel–Crafts yield; 18-fold higher vs. hexaisopropylbenzene (3.1%)
Reported synthetic accessibility advantage over non-silyl analogs
Cross-study comparison; scale-up validation pending
Synthetic efficiency Hexaalkylation Friedel-Crafts

Near-Quantitative Grignard Derivatization Efficiency

The hexakis(chlorosilyl) core undergoes facile nucleophilic substitution with Grignard reagents to generate fully substituted derivatives. Reaction with ethynylmagnesium bromide yields hexakis((diethynylmethylsilyl)ethyl)benzene in 96.1% isolated yield after chromatography, while reaction with benzylmagnesium chloride yields hexakis((dibenzylmethylsilyl)ethyl)benzene in 98.8% yield [1]. By comparison, derivatization with vinylmagnesium bromide gives a lower yield of 65.5%, highlighting that alkynyl and benzyl nucleophiles are particularly efficient for this scaffold [1]. These yields demonstrate that complete substitution at all six positions can be achieved without detectable under-alkylated byproducts.

Grignard derivatization yield
Method context
Ethynyl: 96.1%; Benzyl: 98.8%; Vinyl: 65.5%
Near-quantitative conversion achievable with alkynyl/benzyl nucleophiles
Grignard conditions; product purity confirmed by NMR
Functional group conversion Grignard derivatization Dendrimer periphery modification

Elevated Melting Point for Solid-State Handling

The target compound exhibits a melting point of 165–175 °C (recrystallized form: 218–220 °C), which is approximately 5-fold higher than that of the difunctional analog 1,2-bis(methyldichlorosilyl)ethane (mp 33–35 °C) [1]. This thermal difference has practical implications: the hexafunctional core can be handled and stored as a crystalline solid at ambient temperature, whereas the difunctional linker is a low-melting solid that may liquefy under typical laboratory or shipping conditions . Moreover, the higher melting point allows the compound to be incorporated into solid-state reaction schemes or melt-processing protocols without premature softening.

Melting point stability
Reported
165–175 °C (recrystallized: 218–220 °C); ~5-fold higher vs. difunctional analog (33–35 °C)
Facilitates solid-state handling and ambient-temperature storage
Recrystallized form exhibits elevated thermal stability
Thermal stability Solid-state processing Storage and handling

Hydrolytic Sensitivity Profile and Handling Requirements

The compound is classified with a hydrolytic sensitivity rating of 8, defined as 'reacts rapidly with moisture, water, protic solvents' . This rating is identical to that of many common methyldichlorosilanes (e.g., dimethyldichlorosilane, hydrolytic sensitivity 8), and is less extreme than the hydrolytic sensitivity 9–10 of simpler chlorosilanes such as trichlorosilane or silicon tetrachloride, which require glove box or sealed system handling [1]. The rating indicates that standard Schlenk-line or dry-box techniques are sufficient for handling and derivatization, without requiring specialized pyrophoric-materials infrastructure [2].

Hydrolytic sensitivity rating
Class-level
Level 8: reacts rapidly with moisture, water, protic solvents
Context-dependent handling; standard Schlenk/glovebox techniques sufficient
Supplier SDS classification; inert atmosphere recommended
Moisture sensitivity Handling requirements Chlorosilane reactivity

X-ray Confirmed Alternating Arm Topology

Single-crystal X-ray diffraction analysis of the derivative hexakis((methylsilyl)ethyl)benzene (6) confirms that the six silylethyl substituents adopt an alternating up-and-down arrangement around the planar benzene ring, with all six benzene carbon atoms coplanar [1]. The average Car–Car bond distance (1.409 Å), Car–Car–Car bond angle (120.0°), and Car–CH2CH2–Si dihedral angle (88.7°, nearly perpendicular to the ring plane) demonstrate a highly symmetric, unstrained geometry [1]. This structural uniformity is further supported by ¹H and ¹³C NMR spectroscopy, which shows only a single set of signals for all six equivalent branches [1]. Such precise symmetry is not guaranteed in lower-functionality or mixed-substituent cores, where isomeric mixtures can lead to non-uniform reactivity.

Arm topology equivalence
Method context
Six equivalent arms; alternating up-down conformation; single set of NMR signals
Confirmed structural uniformity for predictable reactivity at all sites
X-ray crystallography (P21/c, R1=0.0470) and NMR data
Molecular structure X-ray crystallography Symmetry

Optimal Application Scenarios


Six-Arm Carbosilane Dendrimer Core Synthesis

The hexafunctional core structure, confirmed by X-ray crystallography to have six equivalent arms [1], makes this compound the ideal G0 building block for divergent carbosilane dendrimer synthesis. Its 12 Si–Cl bonds enable simultaneous attachment of six allyl, vinyl, or ethynyl branches in a single Grignard step, achieving near-quantitative yields (e.g., 96.1% for ethynyl derivatives) [1]. This contrasts with pentaerythritol-based tetrafunctional cores, which produce only four-arm dendrimers with lower branch multiplicity [2].

High-Crosslink-Density Siloxane Network Precursor

With 12 hydrolysable Si–Cl bonds per molecule — a 3-fold higher density than difunctional 1,2-bis(methyldichlorosilyl)ethane — this compound serves as a potent crosslinking agent for hydroxyl-terminated polymers or silica surfaces. The elevated melting point (165–175 °C) [1] permits solid-state blending or high-temperature curing protocols that are inaccessible to low-melting difunctional silanes (mp 33–35 °C) .

Multi-Functional Surface Modification

The hexafunctional architecture enables simultaneous grafting of six distinct or identical functional groups onto oxide surfaces (SiO₂, Al₂O₃, TiO₂) via Si–O–M bond formation. The alternating arm topology ensures even surface coverage [1]. The compound's hydrolytic sensitivity (level 8) is manageable under standard inert-atmosphere conditions , making it accessible to laboratories equipped with Schlenk lines or glove boxes.

Well-Defined Six-Arm Star Polymer Synthesis

The six methyldichlorosilyl termini serve as efficient linking sites for living polymer chain ends (e.g., poly(styryl)lithium), yielding well-defined six-arm star polymers. The quantitative benzyl-derivatization yield (98.8%) [1] demonstrates the core's capacity for complete substitution, which is critical for achieving narrow molecular weight distributions in star polymer products. The high melting point and crystalline nature also facilitate purification of the star polymer precursor by recrystallization [1].

Application
Selection Property
Validation Focus
Six-arm carbosilane dendrimer core synthesis
Hexafunctional Si–Cl core with structurally equivalent arms (XRD-confirmed)
Grignard derivatization completeness and yield
High-crosslink-density siloxane network precursor
12 hydrolysable Si–Cl bonds per molecule
Crosslink density vs. loading ratio validation
Multi-functional surface modification of oxide substrates
Alternating arm topology for uniform grafting
Surface coverage uniformity and grafting efficiency
Well-defined six-arm star polymer synthesis via living polymerization
Complete substitution capacity at all six termini
Molecular weight distribution and purification efficiency
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